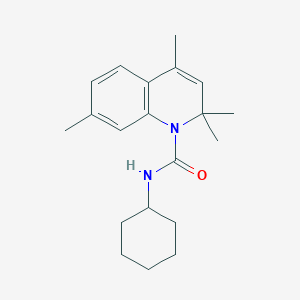

N-cyclohexyl-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide

Description

Properties

IUPAC Name |

N-cyclohexyl-2,2,4,7-tetramethylquinoline-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O/c1-14-10-11-17-15(2)13-20(3,4)22(18(17)12-14)19(23)21-16-8-6-5-7-9-16/h10-13,16H,5-9H2,1-4H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSDXDRGWVMHCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(N2C(=O)NC3CCCCC3)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Introduction of Methyl Groups: The methyl groups can be introduced through alkylation reactions using methyl iodide or similar reagents.

Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached to the nitrogen atom through a nucleophilic substitution reaction using cyclohexylamine.

Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of quinoline derivatives with hydroxyl or carbonyl functionalities.

Reduction: Reduction reactions can target the quinoline core or the carboxamide group, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Hydroxylated or carbonylated quinoline derivatives.

Reduction: Amine derivatives.

Substitution: Functionalized quinoline derivatives with various substituents.

Scientific Research Applications

Medicinal Chemistry

N-cyclohexyl-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide has been investigated for its potential as an inhibitor in various biochemical pathways.

1.1. Cholinesterase Inhibition

One of the notable applications of this compound is its role as a cholinesterase inhibitor. Research indicates that similar quinoline derivatives can effectively inhibit acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases such as Alzheimer's disease. The structure-activity relationship (SAR) studies suggest that modifications to the quinoline core can enhance inhibitory potency against AChE, potentially leading to new therapeutic agents .

Case Study: AChE Inhibition

In a study examining various quinoline derivatives, compounds structurally related to this compound exhibited IC50 values in the nanomolar range against AChE. This suggests that the compound could serve as a lead structure for developing more effective AChE inhibitors .

Catalysis

The compound has also been explored for its catalytic properties in organic synthesis.

2.1. Frustrated Lewis Pairs

Research into frustrated Lewis pairs (FLPs) has shown that quinoline derivatives can act as effective catalysts for various reactions. This compound can be utilized to facilitate reactions involving the activation of small molecules like hydrogen or carbon dioxide .

Case Study: Catalytic Reactions

In a recent study on chiral FLPs, the application of quinoline-based catalysts resulted in high yields of desired products in asymmetric synthesis. The effectiveness of these catalysts highlights the potential of this compound in promoting environmental-friendly synthetic pathways .

Antimicrobial Activity

Emerging research suggests that quinoline derivatives exhibit antimicrobial properties. The structural features of this compound may contribute to its effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

In vitro studies have shown that similar compounds possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. This opens avenues for further exploration of this compound as a potential antimicrobial agent .

Mechanism of Action

The mechanism of action of N-cyclohexyl-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide depends on its specific biological target. Potential mechanisms include:

Inhibition of Enzymes: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

Interaction with Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

DNA Intercalation: The compound may intercalate into DNA, disrupting DNA replication and transcription processes.

Comparison with Similar Compounds

Below is a detailed comparison based on molecular features, spectroscopic data, and functional attributes:

Structural Analogues in the Quinoline Carboxamide Family

Key Observations :

- Substituent Diversity: The target compound’s tetramethylquinoline scaffold distinguishes it from analogues like the difluorocyclohexane-piperazine hybrid and the oxadiazole-fluorophenyl derivative . These substitutions influence lipophilicity, solubility, and steric bulk.

- Molecular Weight : The compound’s lower molecular weight (312.457 g/mol) compared to the piperazine-containing analogue (492.27 g/mol) suggests enhanced bioavailability and membrane permeability .

- Functional Groups : The cyclohexylcarboxamide group in the target compound may enhance metabolic stability compared to the fluorophenyl-oxadiazole moiety in the third analogue, which could be prone to oxidative metabolism .

Spectroscopic and Physicochemical Comparisons

- However, the piperazine-containing analogue exhibits distinct peaks at δ 1.65–2.40 (m, 11H) and δ 7.25–7.38 (m, 6H), reflecting aromatic protons and cyclohexane/difluorocyclohexane environments. The absence of such complexity in the target compound implies simpler spectral features. The oxadiazole derivative likely shows signals for the fluorophenyl group (~δ 7.0–7.5) and the oxadiazole ring (~δ 8.0–8.5), absent in the tetramethylquinoline derivative.

- Mass Spectrometry: The target compound’s EI-MS would likely show a molecular ion at m/z 312, consistent with its molecular weight . In contrast, the piperazine analogue displays a base peak at m/z 492 (M⁺) and a fragment at m/z 157 (100% intensity), indicative of cleavage at the piperazine-quinoline bond.

Biological Activity

N-cyclohexyl-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide is a compound with potential biological activity that has garnered interest in various scientific studies. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 312.45 g/mol

This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities.

Research indicates that quinoline derivatives can interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound may involve:

- Enzyme Inhibition : Some studies suggest that quinoline derivatives can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation. For instance, modifications at specific positions on the quinoline structure can enhance AChE inhibitory activity significantly .

- Receptor Modulation : The compound may also act as a modulator for various receptors in the central nervous system, potentially influencing neurotransmission and neuroprotection.

Antimicrobial Activity

A study on related compounds showed that certain quinoline derivatives exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, the general trend suggests potential antibacterial activity:

- Minimum Inhibitory Concentration (MIC) : Related compounds have shown MIC values ranging from 250 µg/mL to >1000 µg/mL against various pathogens .

Neuroprotective Effects

The neuroprotective potential of quinoline derivatives has been investigated in several studies. These compounds may help mitigate oxidative stress and inflammation in neuronal cells:

- Cell Viability Assays : Research indicates that certain quinolines can enhance cell viability in models of neurodegeneration by reducing reactive oxygen species (ROS) production .

Case Studies

- Synthesis and Characterization : A study synthesized a related quinoline derivative and characterized it using various spectroscopic methods (NMR, FTIR). The compound demonstrated stability and moderate biological activity against selected bacterial strains .

- In Vivo Studies : Although direct studies on this compound are scarce, related compounds have shown promising results in animal models for conditions like Alzheimer's disease due to their ability to cross the blood-brain barrier and modulate cholinergic transmission .

Summary of Biological Activities

Q & A

Q. What are the foundational synthetic routes for N-cyclohexyl-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, such as cyclization of substituted quinoline precursors followed by carboxamide formation. Key parameters include:

- Temperature : Maintained between 60–80°C to avoid decomposition of thermally sensitive intermediates .

- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity, while non-polar solvents improve selectivity in cyclization steps .

- Catalysts : Acid or base catalysts (e.g., H₂SO₄ or K₂CO₃) may accelerate specific steps, but their use requires pH monitoring to prevent side reactions . Progress is tracked via thin-layer chromatography (TLC) , and purity is confirmed using HPLC (>95% purity threshold) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

A combination of spectroscopic and chromatographic methods is essential:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., cyclohexyl and methyl groups) and confirms the quinoline backbone .

- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (C₂₀H₂₈N₂O, [M+H]⁺ = 313.227) .

- HPLC : Quantifies purity and detects by-products (e.g., incomplete cyclization products) .

Q. How is the molecular geometry of this compound characterized, and what computational tools support this analysis?

X-ray crystallography resolves the 3D structure, particularly the chair conformation of the cyclohexyl group and planarity of the quinoline ring . Computational tools like Density Functional Theory (DFT) predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry for docking studies .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to address low yields in large-scale synthesis?

Use Design of Experiments (DoE) to evaluate interactions between variables:

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 50–100°C | 75°C | Maximizes cyclization efficiency |

| Solvent | DMF vs. THF | DMF | Enhances solubility of intermediates |

| Catalyst loading | 1–5 mol% | 3 mol% | Balances reaction rate and by-product formation |

| Continuous flow reactors improve mixing and heat transfer, reducing batch-to-batch variability . |

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Multi-dimensional NMR (e.g., HSQC, HMBC) distinguishes overlapping signals caused by stereoisomers or rotamers .

- Isotopic labeling (e.g., ¹⁵N or ¹³C) tracks specific atoms to confirm bonding patterns .

- Comparative analysis with structurally similar quinoline derivatives identifies artifacts (e.g., solvent peaks) .

Q. How does the cyclohexyl group influence bioavailability and target binding in pharmacological studies?

The cyclohexyl moiety enhances lipophilicity (logP ≈ 3.5), improving membrane permeability but potentially reducing aqueous solubility. Molecular dynamics simulations reveal that its chair conformation fits into hydrophobic pockets of enzymes (e.g., kinase targets), stabilizing ligand-receptor interactions .

Q. What methodologies assess the compound’s stability under varying storage conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV irradiation), and humidity (75% RH) for 4 weeks.

- Stability-indicating HPLC : Monitors degradation products (e.g., oxidation of methyl groups or hydrolysis of the carboxamide bond) .

- Kinetic modeling : Predicts shelf-life using Arrhenius equations based on degradation rates .

Q. How can researchers differentiate biological activity between this compound and its analogues?

- Structure-Activity Relationship (SAR) studies : Synthesize analogues with modified substituents (e.g., replacing cyclohexyl with phenyl) and compare IC₅₀ values in enzyme assays .

- Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding affinity (ΔG, ΔH) to identify critical interactions .

Methodological Notes

- Key references : PubChem, crystallography databases, and peer-reviewed synthesis protocols were prioritized.

- Experimental rigor : Emphasized reproducibility via detailed parameter reporting and validation across multiple techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.